![molecular formula C23H24FN3O4 B2362849 8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-00-4](/img/structure/B2362849.png)
8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,8-Diazaspiro[4.5]decane-2,4-dione . These derivatives are known to be useful as pesticides .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not provided in the search results. Databases like ChemSpider and ChemSynthesis often provide such information for various compounds .Scientific Research Applications
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) explored the use of N-halamine-coated cotton, specifically employing a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial and detoxification purposes. The research demonstrated that these compounds, when bonded to cotton fabrics, effectively killed bacteria like Staphylococcus aureus and Escherichia coli, and also successfully oxidized chemical mustard simulants to less toxic derivatives, showcasing their potential in detoxification and antimicrobial applications (Ren et al., 2009).
Crystallography and Supramolecular Chemistry
Simić et al. (2021) conducted a study focusing on the supramolecular chemistry and crystallography of spirohydantoin-based compounds, including derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione. The research provided insights into the intermolecular interactions of these compounds, revealing how fluorination impacts their supramolecular outcomes. This information is crucial for understanding the structural and functional properties of these compounds in various applications (Simić et al., 2021).
Pharmaceutical Research
In the pharmaceutical domain, Váchal et al. (2012) discovered that 1,3,8-triazaspiro[4.5]decane-2,4-diones act as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase, which is significant for treating anemia. This discovery highlights the potential of these compounds in therapeutic applications, particularly in addressing conditions like anemia (Váchal et al., 2012).
Myelostimulating Activity
A study by Yu et al. (2018) revealed the myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones in artificially induced myelodepressive syndrome. This research underscores the potential of these compounds in stimulating bone marrow hematopoiesis, which can be beneficial in treating conditions related to bone marrow depression (Yu et al., 2018).
Properties
IUPAC Name |
8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-2-31-19-9-5-17(6-10-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-16-3-7-18(24)8-4-16/h3-10H,2,11-15H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBFLQQIADMQDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
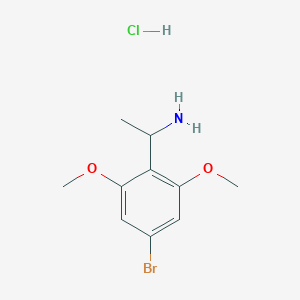
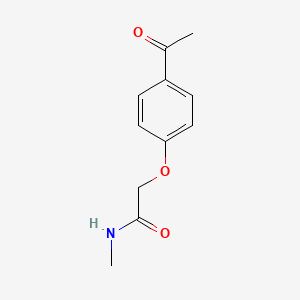
![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)

![(E)-4-(Dimethylamino)-N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]but-2-enamide](/img/structure/B2362773.png)
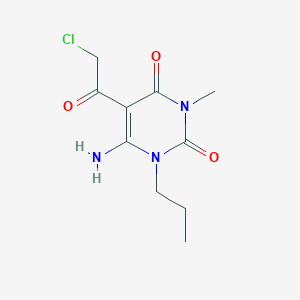
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2362780.png)
![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)
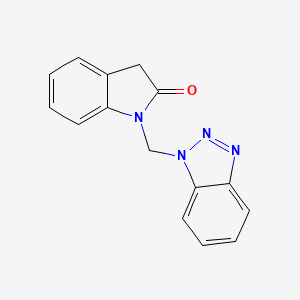
![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)
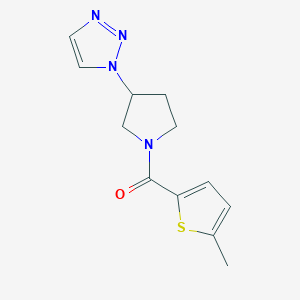
![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)
![Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2362789.png)
